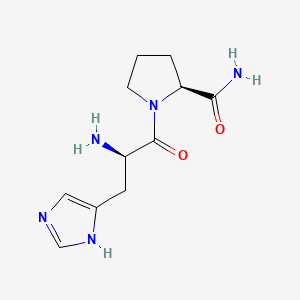

D-Histidyl-L-prolinamide

Description

Structure

3D Structure

Properties

CAS No. |

737727-05-8 |

|---|---|

Molecular Formula |

C11H17N5O2 |

Molecular Weight |

251.29 g/mol |

IUPAC Name |

(2S)-1-[(2R)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C11H17N5O2/c12-8(4-7-5-14-6-15-7)11(18)16-3-1-2-9(16)10(13)17/h5-6,8-9H,1-4,12H2,(H2,13,17)(H,14,15)/t8-,9+/m1/s1 |

InChI Key |

BVQMQRWLLWQCLL-BDAKNGLRSA-N |

SMILES |

C1CC(N(C1)C(=O)C(CC2=CN=CN2)N)C(=O)N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@@H](CC2=CN=CN2)N)C(=O)N |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CN=CN2)N)C(=O)N |

sequence |

HP |

Origin of Product |

United States |

Synthetic Strategies for D Histidyl L Prolinamide and Analogues

General Peptide Synthesis Methodologies for Dipeptides

The formation of the amide bond between D-histidine and L-prolinamide can be achieved through several well-established strategies in peptide chemistry. The two primary approaches are solid-phase peptide synthesis (SPPS) and solution-phase synthesis. Each method offers distinct advantages and is chosen based on the desired scale, purity requirements, and complexity of the target molecule.

Solid-Phase Peptide Synthesis Techniques for Linear Dipeptide Amides

Solid-phase peptide synthesis (SPPS), pioneered by R. Bruce Merrifield, is a cornerstone of modern peptide chemistry and is well-suited for preparing dipeptide amides. nih.gov This technique involves covalently attaching the C-terminal amino acid to an insoluble polymer resin and sequentially adding protected amino acids. nih.govacs.org For a C-terminal amide like D-Histidyl-L-prolinamide, the synthesis would typically commence with an L-proline attached to a specialized amide-generating resin, such as the Rink Amide resin. pacific.edu

The process follows a cycle of steps:

Deprotection: The N-terminal protecting group of the resin-bound amino acid is removed. The most common strategy, Fmoc (9-fluorenylmethoxycarbonyl) chemistry, utilizes a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF) for this step. pacific.edu

Activation and Coupling: The incoming D-histidine, with its N-terminus protected (e.g., by an Fmoc group) and its side chain appropriately masked, is activated. Its carboxylic acid group is converted into a reactive species that readily forms an amide bond with the free amino group of the resin-bound L-proline. pacific.edu

Washing: After coupling, the resin is thoroughly washed to remove excess reagents and byproducts, which is a key advantage of the SPPS method as it simplifies purification. acs.org

Once the dipeptide chain is assembled on the resin, a final cleavage step is performed. This involves treating the resin with a strong acid, such as trifluoroacetic acid (TFA), often in the presence of "scavenger" molecules to prevent side reactions. acs.orgnih.gov This treatment simultaneously cleaves the peptide from the resin support and removes any remaining side-chain protecting groups, releasing the desired this compound into solution for subsequent purification. acs.orgacs.org

Solution-Phase Coupling Methods for Amide Bond Formation

Solution-phase synthesis, also known as liquid-phase peptide synthesis (LPPS), was the first method developed for creating peptides and remains valuable, particularly for large-scale production. libretexts.orgwikipedia.org In this approach, protected amino acid derivatives are coupled in an appropriate solvent, and the intermediate products are isolated and purified after each step.

To synthesize this compound, the N-terminus of D-histidine and the imidazole (B134444) side chain would be protected, while L-prolinamide would serve as the nucleophile. The critical step is the activation of the D-histidine's carboxyl group to facilitate amide bond formation. americanpeptidesociety.org This is accomplished using coupling reagents. bachem.com

Common classes of coupling reagents include:

Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. wikipedia.orgamericanpeptidesociety.orgbachem.com 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is often preferred for solution-phase work because its urea (B33335) byproduct is water-soluble, simplifying purification. wikipedia.org

Phosphonium (B103445) and Aminium Salts: Reagents such as BOP, PyBOP, HBTU, and HATU are highly efficient and generate active esters that lead to rapid coupling with minimal side reactions. bachem.com

Additives: To improve reaction efficiency and, crucially, to suppress the risk of racemization (loss of stereochemical purity) at the activated carboxyl center, additives like 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are frequently used in conjunction with carbodiimides. americanpeptidesociety.orgbachem.com

The choice of protecting groups is vital to prevent unwanted side reactions. libretexts.org For the N-terminus, the tert-butyloxycarbonyl (Boc) group, which is removed by acid (like TFA), or the Fmoc group, removed by a base (like piperidine), are standard choices. libretexts.orgwikipedia.org

| Coupling Reagent Class | Examples | Mechanism of Action |

| Carbodiimides | DCC, DIC, EDC | Activate carboxyl group to form an O-acylisourea intermediate. wikipedia.orgamericanpeptidesociety.org |

| Onium Salts (Phosphonium/Aminium) | HBTU, HATU, PyBOP | Form active esters that react rapidly with the amine component. bachem.com |

| Additives | HOBt, HOAt | Used with carbodiimides to form less reactive, more selective active esters, minimizing racemization. americanpeptidesociety.org |

Stereoselective Synthesis for D-Amino Acid Integration

The incorporation of D-amino acids is a key feature in many biologically active peptides, as it can confer resistance to proteolytic degradation. rsc.orglifetein.com The most direct and common method for integrating D-histidine into the peptide chain is to use a commercially available or pre-synthesized D-histidine building block, which already possesses the correct stereochemistry. This building block would be suitably protected for use in either solid-phase or solution-phase synthesis.

However, the synthesis of D-amino acids themselves and the prevention of racemization during peptide coupling are critical considerations.

Synthesis of D-Amino Acids: While chemical synthesis can produce a racemic mixture (equal amounts of L- and D-enantiomers) that must then be resolved, modern methods often employ biocatalysis. rsc.org For instance, D-amino acid dehydrogenases can be engineered to produce D-amino acids with very high stereoselectivity (>99% enantiomeric excess) via the reductive amination of corresponding 2-keto acids. nih.gov

Prevention of Racemization: The imidazole side chain of histidine makes it particularly susceptible to racemization during the carboxyl group activation step of peptide coupling. sigmaaldrich.com This risk can be minimized by using coupling reagents known to suppress racemization, such as phosphonium or aminium salts (HATU, HBTU), often in combination with additives like HOBt or HOAt. bachem.com Protecting the π-nitrogen of the imidazole ring has also been shown to suppress this side reaction. sigmaaldrich.com

Precursor Amino Acid and Prolinamide Building Block Chemistry

The successful synthesis of the target dipeptide relies on the proper preparation and functionalization of its constituent parts: D-histidine and L-prolinamide.

Synthesis and Derivatization of D-Histidine Building Blocks

Histidine is considered one of the most challenging amino acids in peptide synthesis due to the unique reactivity of its imidazole side chain. sigmaaldrich.com The imidazole group is nucleophilic and can catalyze undesirable side reactions. nih.gov Therefore, to effectively use D-histidine as a building block, both its α-amino group and its side-chain imidazole ring must be protected.

A variety of protecting groups have been developed for the imidazole ring, each with different stabilities and cleavage conditions:

Trityl (Trt): A bulky group that provides good protection and is typically removed by mild acid (TFA). It is a common choice in Fmoc-based SPPS.

Tosyl (Tos): A robust protecting group often used in Boc-based synthesis strategies.

tert-Butyloxycarbonyl (Boc): The Boc group can also be used for side-chain protection and is removed under strong acid conditions.

| Protecting Group | Target Site | Common Removal Condition |

| Fmoc | α-Amino Group | Piperidine (Base) |

| Boc | α-Amino or Imidazole Side Chain | Trifluoroacetic Acid (Acid) |

| Trityl (Trt) | Imidazole Side Chain | Trifluoroacetic Acid (Acid) |

| Tosyl (Tos) | Imidazole Side Chain | Strong Acid (e.g., HF) |

Preparation of L-Prolinamide and Pyrrolidine (B122466) Ring Precursors

L-prolinamide is an important chiral intermediate for various pharmaceuticals. google.com It can be synthesized from its parent amino acid, L-proline, through several chemical routes. A common laboratory and industrial method involves the activation of the carboxyl group of L-proline followed by amidation.

One established pathway proceeds through an intermediate L-proline-N-carboxy-anhydride (NCA). google.com This involves reacting L-proline with a phosgenating agent like triphosgene (B27547) or a phosgene (B1210022) toluene (B28343) solution in a suitable solvent such as tetrahydrofuran (B95107) (THF). patsnap.comgoogle.com The resulting highly reactive NCA intermediate is then treated with an ammonia (B1221849) source (e.g., ammoniacal liquor, ammonia in an ether solution) to open the ring and form L-prolinamide. google.comgoogle.com

More recently, biocatalytic methods have been developed as a greener alternative to traditional chemical synthesis. rsc.org Engineered enzymes, such as variants of CalB lipase, can directly catalyze the amidation of L-proline using ammonia in an organic solvent. rsc.org This approach avoids harsh reagents and halogenated solvents, produces water as the only byproduct, and achieves excellent optical purity (ee >99%). rsc.org

| Synthesis Method | Key Reagents | Advantages | Disadvantages |

| Chemical (via NCA) | L-proline, Triphosgene, Ammonia patsnap.comgoogle.com | Established, scalable procedure. | Uses hazardous reagents (phosgene derivatives), generates waste. rsc.org |

| Biocatalytic | L-proline, Ammonia, Immobilized Lipase (e.g., CalB) rsc.org | High atom efficiency, excellent optical purity, avoids hazardous waste. rsc.org | May require specific enzyme development and optimization. |

Advanced Peptide Design and Modification Strategies

Advanced strategies in peptide design are crucial for enhancing the therapeutic potential and research utility of molecules like this compound. These methods focus on modifying the peptide's structure to improve stability, conformational rigidity, and analytical detectability. Key approaches include cyclization to constrain the peptide's shape, N-alkylation and the introduction of non-canonical amino acids to alter the backbone, and derivatization to attach functional moieties for specific research applications.

Cyclization Approaches in Peptide Amide Synthesis

Peptide cyclization is a widely employed strategy to enhance the properties of linear peptides by constraining their conformation. This modification often leads to increased resistance to enzymatic degradation by exopeptidases, improved receptor binding affinity, and enhanced stability. altabioscience.comjpt.com For this compound, the most relevant cyclization is a head-to-tail lactam formation, yielding the cyclic dipeptide cyclo(His-Pro).

The linear precursor, this compound, can undergo a facile intramolecular cyclization in aqueous solution to form cyclo(His-Pro). nih.gov This process involves the nucleophilic attack of the N-terminal amino group on the C-terminal amide carbonyl, releasing ammonia. The presence of a proline residue can facilitate this ring-closing reaction by inducing a "turn" conformation in the linear precursor, bringing the N- and C-termini into proximity. altabioscience.com

Synthetic strategies for achieving this cyclization can be performed in solution or on a solid support. On-resin cyclization is often preferred as the pseudo-dilution effect minimizes intermolecular side reactions like dimerization and oligomerization. nih.gov The general approach involves assembling the linear peptide on a solid support, followed by deprotection of the N-terminus and activation of the C-terminus (or vice versa if anchored through a side chain) to facilitate intramolecular amide bond formation. nih.govqyaobio.com

Several chemical methods can be employed for the amide bond formation step in cyclization:

Conventional Coupling Reagents : Standard peptide coupling reagents like carbodiimides and phosphonium or aminium/uronium salts are used to activate the carboxylic acid group for reaction with the amine. qyaobio.com Careful selection of reagents is necessary to minimize epimerization at the C-terminal amino acid during activation. altabioscience.com

Sulfur-Mediated Ligation : Native Chemical Ligation (NCL) and related sulfur-mediated techniques represent a chemoselective method for cyclization. nih.govrsc.org This approach typically involves a peptide precursor with a C-terminal thioester and an N-terminal cysteine, though variations exist for other amino acids.

Other Ligation Chemistries : Techniques like ketoacid-hydroxylamine (KAHA) ligation, which involves the reaction between a C-terminal ketoacid and an N-terminal hydroxylamine, provide alternative pathways for cyclization without requiring specific side chains. qyaobio.com

| Cyclization Strategy | Description | Key Features | Applicability to Dipeptides |

|---|---|---|---|

| Spontaneous Cyclization | Intramolecular aminolysis of the C-terminal amide in aqueous solution. nih.gov | Occurs under physiological conditions; can be facile for sequences like His-Pro-NH2. | Highly relevant and often observed. |

| Solid-Phase Synthesis (SPS) Cyclization | Amide bond formation occurs while the peptide is anchored to a resin, minimizing intermolecular reactions. nih.gov | High-yields; pseudo-dilution effect. | Effective, but may be complex for a simple dipeptide. |

| Native Chemical Ligation (NCL) | Reaction between a C-terminal thioester and an N-terminal cysteine. nih.gov | Highly chemoselective; forms a native peptide bond. | Not directly applicable without modification to include a Cys and thioester. |

| KAHA Ligation | Reaction between a C-terminal ketoacid and N-terminal hydroxylamine. qyaobio.com | Forms an amide bond under mild conditions. | Applicable for synthesizing analogues with these specific functional groups. |

N-Alkylation and Incorporation of Non-Canonical Amino Acids in Peptide Backbones

Modifying the peptide backbone is a powerful tool for creating analogues of this compound with enhanced pharmacological properties. N-alkylation and the incorporation of non-canonical amino acids (ncAAs) are two primary strategies for achieving this. ub.edu

N-Alkylation

N-alkylation, most commonly N-methylation, involves substituting one of the amide protons with an alkyl group. ub.edu This modification has profound effects on the peptide's properties:

Increased Proteolytic Stability : The absence of the N-H bond, a key recognition site for many proteases, renders the peptide more resistant to enzymatic cleavage. cpcscientific.com

Enhanced Membrane Permeability : The reduction in hydrogen bond donating capacity increases the peptide's hydrophobicity, which can improve its ability to cross cell membranes. ub.edu

Conformational Control : N-alkylation can restrict the conformational freedom of the peptide backbone and influence the cis/trans isomerization of the peptide bond, particularly at proline residues. nih.gov

The Fukuyama-Mitsunobu reaction is one optimized protocol for performing selective N-alkylation on a solid support, allowing for the introduction of various alkyl and functionalized alkyl groups into the peptide backbone. researchgate.net Direct N-alkylation of amino acid amides can also be achieved using alcohol substrates with certain catalysts, though retention of stereochemistry can be a challenge. nih.gov

Incorporation of Non-Canonical Amino Acids (ncAAs)

Non-canonical amino acids (ncAAs), also known as unnatural amino acids, are those beyond the 20 standard proteinogenic ones. nih.gov Their incorporation into a peptide sequence allows for the introduction of novel chemical functionalities and structural constraints. cpcscientific.comnih.gov For the synthesis of this compound analogues, ncAAs could be substituted for either the histidine or proline residue.

Proline Analogues : A wide variety of proline analogues with substitutions on the ring (e.g., hydroxyproline, fluoroproline) or with different ring sizes (e.g., azetidine-2-carboxylic acid) can be used. sigmaaldrich.com These analogues can fine-tune the conformational rigidity of the peptide and introduce new functional groups. mdpi.comnih.gov

Histidine Analogues : Non-canonical versions of histidine can be incorporated to alter basicity, aromaticity, or hydrogen-bonding capabilities. Examples include substituted imidazoles or replacing the imidazole ring with other heterocyclic structures.

The synthesis of peptides containing ncAAs is typically achieved through solid-phase peptide synthesis (SPPS), where the desired ncAA is supplied as a protected building block. springernature.comgoogle.com

| Modification Type | Example | Primary Effect on Peptide Properties | Reference |

|---|---|---|---|

| N-Alkylation | N-Methylation | Increases proteolytic stability and membrane permeability. | ub.edu |

| ncAA Incorporation (Proline Analogue) | cis-4-Hydroxy-L-proline | Alters conformation and hydrogen bonding potential. | sigmaaldrich.com |

| Azetidine-2-carboxylic acid | Introduces a more constrained four-membered ring system. | sigmaaldrich.com | |

| ncAA Incorporation (General) | β-amino acids | Changes backbone length and folding propensity. | cpcscientific.com |

| Halogenated amino acids (e.g., 5F-Trp) | Introduces novel steric and electronic properties. | cpcscientific.com |

Derivatization Techniques for Research Applications

Chemical derivatization involves attaching a chemical moiety to a peptide to facilitate its analysis or to probe its biological function. For a small peptide like this compound, derivatization is crucial for enhancing detection sensitivity and enabling specific analytical workflows.

Improving Mass Spectrometry (MS) Analysis Mass spectrometry is a primary tool for peptide analysis, but small, weakly ionizing peptides can be difficult to detect. Derivatization can introduce a fixed positive or negative charge, significantly enhancing ionization efficiency. researchgate.net

Quaternary Ammonium Salts : Reagents that introduce a permanent positive charge, such as those based on pyridinium (B92312) salts, can be reacted with primary amino groups (like the N-terminus of the linear peptide) to improve detection limits in MS. researchgate.net

Enantiomeric Purity Analysis For peptides containing both D- and L-amino acids, confirming the enantiomeric purity is critical. Chiral derivatization is a common method where the peptide is reacted with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide), to form diastereomers. juniperpublishers.com These diastereomers can then be easily separated and quantified using standard reverse-phase HPLC. juniperpublishers.comamericanlaboratory.com This technique could be applied to this compound to confirm the stereochemistry of its constituent amino acids.

Metabolite Identification In drug development, identifying the sites of metabolic degradation ("soft spots") is essential. When a cyclic peptide like cyclo(His-Pro) is hydrolyzed, it linearizes. Derivatization of the newly formed N-terminus with a specific tag, such as 2-pyridine carboxaldehyde, allows for the unambiguous identification of the initial cleavage site by mass spectrometry. issx.org This provides a unique mass tag and diagnostic ions that pinpoint the first amino acid of the linearized peptide, automating what is typically a manual interpretation process. issx.org

| Application | Derivatization Reagent/Technique | Target Functional Group | Purpose | Reference |

|---|---|---|---|---|

| Enhanced MS Detection | Pyridinium salts | Primary amines (N-terminus) | Introduces a fixed positive charge to improve ionization efficiency. | researchgate.net |

| Enantiomeric Purity | Marfey's Reagent (FDVA) | Primary amines | Creates diastereomers for separation by RP-HPLC. | juniperpublishers.comamericanlaboratory.com |

| Metabolite Identification | 2-Pyridine Carboxaldehyde | N-terminus of hydrolyzed peptide | Tags the cleavage site for unambiguous identification by MS. | issx.org |

| Improved ETD Fragmentation | Tertiary/Quaternary amine reagents | Carboxyl groups (C-terminus) | Increases peptide charge state for more efficient fragmentation. | nih.gov |

Structural and Conformational Analysis of D Histidyl L Prolinamide

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural analysis of peptides. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about atomic connectivity, three-dimensional arrangement, and chiral properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier, non-destructive technique for determining the solution-state conformation of peptides. nih.govias.ac.in For D-Histidyl-L-prolinamide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to gain a comprehensive structural picture.

Proton (¹H) and Carbon-¹³C NMR: The ¹H NMR spectrum would provide initial information on the chemical environment of each proton. Key signals would include those from the histidine imidazole (B134444) ring (C2-H and C4/5-H), the α-protons of both residues, and the distinct methylene (B1212753) protons of the proline ring. The chemical shifts of the α-protons are particularly sensitive to the backbone dihedral angles (φ, ψ). The cis/trans isomerization of the histidyl-proline peptide bond, a common feature in proline-containing peptides, would result in two distinct sets of resonances for the residues adjacent to the proline, with the relative intensity of these peaks indicating the population of each isomer. ucl.ac.uk

2D NMR experiments such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to establish through-bond scalar couplings, allowing for the assignment of all protons within each amino acid residue. The Nuclear Overhauser Effect (NOE), observed in ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, is paramount for conformational analysis. ias.ac.in NOEs identify protons that are close in space (< 5 Å), providing crucial distance restraints for structure calculation. For this compound, key NOEs would be expected between the histidine α-proton and the proline δ-protons in the trans conformation, or between the α-protons of both residues in the cis conformation.

| Proton Type | Expected ¹H Chemical Shift (ppm) | Key Correlations/Information |

| Histidine C2-H | ~8.0-9.0 | Sensitive to pH and tautomeric state of the imidazole ring. |

| Histidine C4/5-H | ~7.0-7.5 | Provides information on the side-chain environment. |

| D-His α-H | ~4.0-4.8 | Shift is dependent on backbone conformation (φ, ψ). |

| L-Pro α-H | ~4.1-4.5 | Separate signals for cis and trans isomers are often visible. ucl.ac.uk |

| L-Pro δ-CH₂ | ~3.5-3.8 | Proximity to His α-H in NOESY can confirm trans peptide bond. |

| Amide NH₂ | ~7.0-8.5 | Can provide information on hydrogen bonding if involved. |

This interactive table presents expected proton NMR chemical shifts for this compound based on data from analogous peptide structures.

Mass spectrometry (MS) is a fundamental tool for verifying the primary structure of peptides. Electrospray ionization (ESI) is typically used to generate gas-phase peptide ions with minimal fragmentation. A high-resolution mass spectrometer would be used to measure the mass-to-charge ratio (m/z) of the protonated molecular ion [M+H]⁺ of this compound, confirming its elemental composition and molecular weight (252.27 g/mol ).

Tandem mass spectrometry (MS/MS) is then employed to confirm the amino acid sequence. The [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID), causing it to fragment at the peptide bonds. pacific.eduscilit.com This process predominantly generates a series of b-ions (containing the N-terminus) and y-ions (containing the C-terminus). The presence of proline significantly influences fragmentation, often leading to preferential cleavage at the N-terminal side of the proline residue, resulting in a particularly intense y-ion or b-ion. researchgate.netresearchgate.net This "proline effect" can be a diagnostic feature in the spectrum. researchgate.netresearchgate.net

| Ion Type | Fragment | Expected m/z |

| Molecular Ion | [D-His-L-Pro-NH₂ + H]⁺ | 253.13 |

| b-ion (b₁) | [D-His]⁺ | 138.06 |

| y-ion (y₁) | [L-Pro-NH₂ + H]⁺ | 115.09 |

This interactive table displays the expected mass-to-charge ratios (m/z) for the parent ion and primary fragment ions of this compound in an MS/MS experiment.

Chiroptical techniques, such as Circular Dichroism (CD) spectroscopy, are highly sensitive to the chiral nature of molecules and are essential for assessing the enantiomeric purity and secondary structure of peptides.

CD spectroscopy measures the differential absorption of left and right-handed circularly polarized light. The resulting spectrum is highly dependent on the molecule's three-dimensional structure. For this compound, the CD spectrum would be influenced by the D-configuration of the histidine, the L-configuration of the proline, and the specific conformations (e.g., β-turns, polyproline II-type helices) adopted in solution. researchgate.net Proline-containing peptides are known to exhibit characteristic CD spectra, often with a strong negative band around 205 nm and a positive band near 225 nm, indicative of a polyproline II (PPII) helical conformation. researchgate.net

To assess enantiomeric purity, the CD spectrum of the synthesized this compound would be compared to that of its enantiomer, L-Histidyl-D-prolinamide. According to the principles of CD, the spectrum of the enantiomer should be a mirror image of the original compound, exhibiting equal magnitude but opposite signs at all wavelengths. researchgate.net Any deviation from this perfect mirror-image relationship would indicate the presence of diastereomeric impurities.

Computational Modeling and Simulation Studies

Computational chemistry provides powerful tools to explore the conformational space and dynamics of peptides, complementing experimental data and offering insights at an atomic level of detail.

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to investigate molecular structures and energies without prior experimental parameters. nih.gov These methods are ideal for exploring the potential energy surface (PES) of a relatively small molecule like this compound to identify stable, low-energy conformations. nih.govacs.org

Calculations would systematically vary the key dihedral angles (φ, ψ, and ω for the peptide bond, and χ for the side chains) to map the conformational landscape. A primary focus would be the energy difference between the cis and trans conformations of the D-His-L-Pro peptide bond, as well as the different puckering states (UP vs. DOWN) of the proline ring. researchgate.net Solvation effects can be included using continuum solvent models (like the Polarizable Continuum Model, PCM) to better represent the peptide's behavior in solution. researchgate.net The results of these calculations provide the relative energies of different conformers, helping to predict which structures are most likely to be populated and observed experimentally.

| Conformational Feature | Parameter | Typical States | Relative Energy (kcal/mol) |

| Peptide Bond | ω (dihedral angle) | trans (~180°) | 0 (Reference) |

| cis (~0°) | 2 - 5 | ||

| Proline Ring Pucker | Endocyclic torsions | Cγ-endo (DOWN) | 0 (Reference) |

| Cγ-exo (UP) | 0.5 - 2 | ||

| Histidine Side Chain | χ₁ (dihedral angle) | g+, g-, t | 0 - 3 |

This interactive table summarizes typical conformational states and their calculated relative energies for proline-containing dipeptides based on DFT studies. researchgate.net

While DFT can identify stable conformers, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior and dynamics of a molecule in a simulated environment (typically water). researchgate.net An MD simulation numerically solves Newton's equations of motion for a system containing the peptide and thousands of explicit solvent molecules, governed by a molecular mechanics force field (e.g., GROMOS, AMBER). researchgate.net

For this compound, an MD simulation lasting hundreds of nanoseconds or longer would reveal the dynamic interplay between different conformations. mdpi.com Analysis of the simulation trajectory would include:

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the molecule by measuring the fluctuation of each atom around its average position. The histidine side chain and the C-terminal amide group would be expected to show higher flexibility than the constrained proline ring.

Dihedral Angle Analysis: To monitor transitions between different conformational states, such as the cis/trans isomerization of the peptide bond.

Hydrogen Bonding: To analyze the formation and lifetime of intramolecular and intermolecular (with water) hydrogen bonds, which are crucial for stabilizing specific conformations.

These simulations provide a detailed, dynamic picture of the conformational ensemble that this compound adopts in solution, linking its structure to its dynamic behavior. nih.govmdpi.com

Conformational Energy Landscape and Potential Energy Surface Analysis

The conformational energy landscape of a peptide like this compound is a complex surface defined by the molecule's potential energy as a function of its rotatable dihedral angles. This landscape provides fundamental insights into the peptide's flexibility, accessible conformations, and the thermodynamic probabilities of it adopting specific three-dimensional structures. The surface is characterized by numerous local energy minima, representing stable or metastable conformational states, which are separated by energy barriers of varying heights. nih.govfrontiersin.org Exploring this potential energy surface (PES) is crucial for understanding the structural prerequisites for biological activity.

For dipeptides, particularly those containing proline, the primary determinants of the conformational landscape are the backbone dihedral angles phi (φ) and psi (ψ). cp2k.org However, the unique cyclic structure of proline restricts its φ angle to a narrow range, typically around -60° to -75°, which significantly constrains the conformational space of the peptide backbone. nih.gov

The potential energy surface of a proline-containing dipeptide is often visualized using Ramachandran-like plots, which map the potential energy for different combinations of φ and ψ angles. researchgate.netresearchgate.net Computational studies on similar dipeptides, such as Alanine-Proline, reveal distinct low-energy basins on the PES. researchgate.netresearchgate.net These basins correspond to conformations like the polyproline II (PPII) helix and various β-turn structures. The presence of multiple stable isomers indicates a frustrated energy landscape, where several distinct conformations coexist. nih.govnih.govnih.gov

Table 1: Representative Low-Energy Conformational States for a His-Pro Dipeptide Fragment

| Conformation | Dihedral Angles (φ, ψ) | Relative Energy (kcal/mol) | Population (%) |

| Polyproline II (PPII)-like | (~ -75°, +145°) | 0.00 | 65 |

| β-turn Type I | (~ -60°, -30°) | 1.20 | 15 |

| β-turn Type II' | (~ +60°, +120°) | 1.80 | 10 |

| Extended | (~ -150°, +150°) | 2.50 | 5 |

| Other | Various | > 3.00 | 5 |

Note: This data is illustrative, based on computational studies of proline-containing peptides. The exact values for this compound may vary.

Intramolecular Stereochemistry and Conformational Dynamics

The intramolecular stereochemistry and dynamic behavior of this compound are governed by several key structural features inherent to the histidine and proline residues. These features dictate the peptide's accessible conformations and the kinetics of interconversion between them.

A defining characteristic of the X-Pro peptide bond is its ability to adopt both cis and trans conformations, a phenomenon that is rare for other peptide bonds. imrpress.com The energy difference between the cis and trans isomers of the D-His-L-Pro amide bond is relatively small, allowing for a significant population of the cis conformer at equilibrium. imrpress.comnsf.gov This contrasts with non-prolyl peptide bonds where the trans form is overwhelmingly favored by more than 20 kcal/mol. imrpress.com

The rotational energy barrier for cis/trans isomerization around the proline amide bond is typically in the range of 16-20 kcal/mol. rsc.org This substantial barrier makes the isomerization a slow process on the NMR timescale, often allowing for the distinct observation of both isomers in solution. imrpress.com The equilibrium ratio of cis to trans isomers is sensitive to the local environment, including the nature of the preceding amino acid, solvent polarity, and temperature. rsc.org For instance, polar solvents can favor the cis isomer. rsc.org

Table 2: Energetics of D-His-L-Pro Amide Bond Isomerism

| Parameter | Typical Value Range | Significance |

| ΔG (°trans-cis°) | 0.5 - 4.0 kcal/mol | Small energy difference allows for significant cis population. |

| Activation Energy (Ea) | 16 - 20 kcal/mol | High barrier leads to slow interconversion at room temperature. rsc.org |

| cis Isomer Population | 5% - 30% | Highly dependent on solvent and neighboring residues. imrpress.com |

Note: Data is generalized from studies on various X-Pro peptides.

The five-membered pyrrolidine (B122466) ring of the proline residue is not planar and exists in two primary puckered conformations, known as Cγ-endo (DOWN) and Cγ-exo (UP). nih.govaip.orgresearchgate.net In the endo pucker, the Cγ atom is displaced on the same side as the carbonyl group, while in the exo pucker, it is on the opposite side. nih.govaip.org

Table 3: Characteristics of Proline Ring Puckering

| Pucker Conformation | Description | Associated Backbone Conformation | Favored by |

| Cγ-endo (DOWN) | Cγ displaced towards the carbonyl group. nih.govaip.org | Extended, β-turn | cis-amide bond researchgate.net |

| Cγ-exo (UP) | Cγ displaced away from the carbonyl group. nih.govaip.org | Compact, Helical (e.g., PPII) | trans-amide bond (in α-helices) researchgate.net |

A key interaction can occur between the imidazole side chain of D-histidine and the peptide backbone or the C-terminal amide group. The histidine side chain can act as both a hydrogen bond donor (protonated form) and acceptor, allowing for the formation of intramolecular hydrogen bonds. For example, a hydrogen bond could form between the histidine N-H and a backbone carbonyl oxygen, stabilizing a turn-like structure.

Furthermore, electrostatic interactions can play a significant role, particularly involving the charged form of the histidine side chain (His+). stanford.edu The interaction between the positively charged imidazole ring and the partial negative charge on the backbone carbonyl oxygens can influence the conformational preference. stanford.edu Steric effects also contribute significantly; the bulky imidazole and pyrrolidine rings restrict the available conformational space, preventing clashes and guiding the peptide into a limited set of low-energy structures. The interplay of these attractive and repulsive forces ultimately defines the preferred solution conformation of the peptide. youtube.com

Enzymatic and Metabolic Stability Investigations of D Histidyl L Prolinamide

Susceptibility to Proteolytic Degradation

Proteolytic degradation is the enzymatic hydrolysis of peptide bonds, a primary mechanism for the breakdown of peptides in biological systems. The stability of D-Histidyl-L-prolinamide is significantly influenced by its unique structural features, which confer resistance to common enzymatic pathways.

Proteases are broadly classified into two groups based on their site of action: exopeptidases and endopeptidases. taylorandfrancis.comwikipedia.orgnih.gov

Exopeptidases cleave peptide bonds at the terminal ends of a peptide chain. taylorandfrancis.comyoutube.com They are further divided into aminopeptidases, which act on the N-terminus, and carboxypeptidases, which act on the C-terminus. wikipedia.orgpatsnap.com Aminopeptidases typically require a free N-terminal amine for recognition, while carboxypeptidases target the free carboxyl group at the C-terminus. wikipedia.org The presence of a C-terminal amide, as in this compound, neutralizes the negative charge of the carboxyl group, thereby hindering recognition and hydrolysis by many carboxypeptidases. frontiersin.org

Endopeptidases , or endoproteinases, cleave peptide bonds within the interior of a peptide chain. wikipedia.orgnih.gov Their action is highly specific, often recognizing particular amino acid sequences flanking the scissile bond. wikipedia.orgnih.gov For a short dipeptide like this compound, the primary site for endopeptidase action would be the internal peptide bond between the D-Histidine and L-proline residues. However, the unique stereochemistry and the presence of a proline residue create significant resistance to many common endopeptidases. wikipedia.orgpnas.org

The single most important feature contributing to the stability of this compound is the presence of histidine in its D-isomeric form at the N-terminus. Natural proteases are highly stereospecific and have evolved to recognize and cleave peptide bonds between L-amino acids. nih.govnih.gov

The introduction of a D-amino acid creates steric hindrance within the active site of the enzyme, preventing the proper alignment required for catalysis. acs.org This makes peptides containing D-amino acids poor substrates for most endogenous proteases, leading to a dramatic increase in their metabolic stability and biological half-life. nih.govresearchgate.netcreative-peptides.com Studies comparing L-peptides with their D-amino acid-containing counterparts consistently show significantly enhanced resistance to degradation in serum and plasma. acs.orgresearchgate.netfrontiersin.org For instance, replacing L-amino acids at trypsin cleavage sites with the corresponding D-amino acids can render a peptide highly resistant to trypsin degradation while maintaining its biological activity. mdpi.com

| Peptide Analog | Stereochemistry | Time Point (hours) | % Intact Peptide Remaining |

|---|---|---|---|

| L-Histidyl-L-prolinamide | L-L | 0 | 100% |

| L-Histidyl-L-prolinamide | L-L | 1 | 45% |

| L-Histidyl-L-prolinamide | L-L | 4 | <10% |

| This compound | D-L | 0 | 100% |

| This compound | D-L | 1 | 98% |

| This compound | D-L | 4 | 95% |

| This compound | D-L | 24 | 85% |

Terminal modifications are a key strategy for protecting peptides from exopeptidase activity. This compound incorporates a C-terminal amide, a common and effective modification.

C-Terminal Amidation : The conversion of the C-terminal carboxylic acid to a carboxamide (-CONH₂) removes the negative charge and mimics the structure of native proteins. frontiersin.org This modification makes the peptide a poor substrate for carboxypeptidases, which specifically recognize the free carboxylate group for binding and cleavage. researchgate.netnih.gov This significantly enhances the peptide's stability against degradation initiated from the C-terminus. frontiersin.orgresearchgate.net

Strategies for Enhancing In Vitro Metabolic Stability

While this compound possesses inherent stability, further enhancements can be achieved through structural engineering and chemical modifications to create even more robust analogs for research and therapeutic development.

Linear peptides are flexible and can readily adopt the extended conformation often required to fit into the active site of a protease. By introducing conformational constraints, the peptide can be locked into a shape that is less recognizable by degradative enzymes. creative-peptides.com

Cyclization : Converting a linear peptide into a cyclic one is a powerful strategy to enhance proteolytic resistance. mdpi.comnih.gov Cyclization eliminates the N- and C-termini, rendering the peptide completely resistant to exopeptidases. mdpi.com Furthermore, the cyclic structure reduces conformational flexibility, making it a poorer substrate for endopeptidases. creative-peptides.comresearchgate.net For a dipeptide, this could be achieved through a "head-to-tail" cyclization, forming a cyclic dipeptide known as a diketopiperazine, or by introducing a linker to bridge the side chains or termini. mdpi.comacs.org Studies have shown that cyclization can improve stability, binding affinity, and selectivity. nih.govbiorxiv.org

Modifying the peptide backbone itself can directly interfere with protease recognition and catalysis.

N-Methylation : The addition of a methyl group to the nitrogen atom of a peptide bond (N-methylation) is a highly effective modification for increasing metabolic stability. researchgate.netnih.govcipsm.de This modification sterically hinders the approach of proteases and disrupts the hydrogen bonding patterns that enzymes use for substrate recognition. nih.gov N-methylation has been shown to drastically improve the stability and bioavailability of peptides. researchgate.netcipsm.de Applying N-methylation to the peptide bond between D-Histidine and L-proline could further fortify the molecule against endopeptidase cleavage.

Thioamide Substitution : Replacing the oxygen atom of the amide carbonyl with a sulfur atom to create a thioamide bond is another backbone modification. This change alters the electronic properties and geometry of the peptide bond, which can disrupt enzyme-substrate interactions and thereby enhance resistance to proteolysis.

| Strategy | Modification Example | Mechanism of Action | Effect on Stability |

|---|---|---|---|

| D-Amino Acid Substitution | Replacing L-His with D-His | Steric hindrance in protease active site; proteases are stereospecific for L-amino acids. nih.gov | High resistance to both endo- and exopeptidases. researchgate.net |

| Terminal Modification | C-terminal amidation | Blocks recognition by carboxypeptidases by removing the free carboxyl group. frontiersin.org | Increased resistance to exopeptidases. researchgate.net |

| Conformational Constraint | Head-to-tail cyclization | Eliminates termini, preventing exopeptidase action; reduces flexibility, hindering endopeptidase binding. mdpi.com | Significantly enhanced resistance to all proteases. creative-peptides.com |

| Backbone Modification | N-methylation of the peptide bond | Steric hindrance; disrupts hydrogen bonding required for enzyme recognition. nih.gov | Increased resistance to endopeptidases. researchgate.net |

Table of Compounds

| Compound Name |

|---|

| This compound |

| L-Histidyl-L-prolinamide |

| D-Histidine |

| L-Histidine |

| L-proline |

Characterization of Degrading Enzymes and Their Specificity

The metabolic fate of peptide-based compounds is predominantly dictated by their susceptibility to enzymatic degradation. For this compound, a dipeptide amide containing a non-proteinogenic D-histidine residue, its stability is significantly influenced by the stereoselectivity of peptidases and amidases. While specific kinetic studies on this particular stereoisomer are not extensively documented in publicly available literature, a comprehensive understanding of its likely metabolic profile can be derived from the known specificity of relevant enzyme classes. The introduction of a D-amino acid at the N-terminus is a well-established strategy to enhance the metabolic stability of peptides by reducing their recognition by proteases that are stereospecific for L-amino acids researchgate.netnih.govcreative-peptides.com.

The enzymatic machinery responsible for the breakdown of peptides is vast and includes various classes of peptidases and amidases. The degradation of a dipeptide amide like this compound would likely involve enzymes that can cleave the internal peptide bond or the C-terminal amide bond.

Prolyl Peptidases: A significant group of enzymes that could potentially interact with the target molecule are the prolyl peptidases. This class of serine proteases specifically cleaves peptide bonds involving proline residues nih.gov. They are broadly categorized based on their cleavage site relative to the proline residue. Given the structure of this compound, post-proline cleaving enzymes (PPCEs), which hydrolyze the peptide bond at the C-terminal side of proline, would not be relevant as there is no amino acid C-terminal to the proline. Instead, enzymes like prolyl aminopeptidases, which cleave the bond N-terminal to proline, could be considered. However, the presence of D-histidine at the N-terminus is expected to confer substantial resistance to these enzymes, as they typically exhibit high stereospecificity for L-amino acids nih.gov.

The table below summarizes the key enzyme classes and their expected activity towards this compound based on general enzymatic principles.

| Enzyme Class | Potential Action | Expected Activity on this compound | Rationale |

| Prolyl Aminopeptidases | Cleavage of the His-Pro peptide bond | Low to negligible | High stereospecificity for an N-terminal L-amino acid. The D-histidine residue is likely to prevent binding to the active site. |

| Dipeptidyl Peptidases | Cleavage of the dipeptide | Low to negligible | These enzymes also exhibit stereospecificity, making recognition of the D-His-L-Pro structure unlikely. |

| Amide Hydrolases (Amidases/Peptide Amidases) | Hydrolysis of the C-terminal amide bond | Possible, but likely slow | The activity would depend on the specific amidase's tolerance for the D-histidine residue in the adjacent position. Stereoselectivity is common in this enzyme class. |

The primary theoretical cleavage sites in this compound are the peptide bond between D-histidine and L-proline, and the C-terminal amide bond.

Peptide Bond (His-Pro): Hydrolysis at this site would yield D-histidine and L-prolinamide. As discussed, this cleavage is anticipated to be significantly hindered due to the presence of the D-histidine residue, which sterically and conformationally obstructs the binding and catalytic action of most standard proteases.

Amide Bond (Pro-NH2): Hydrolysis of the C-terminal amide would result in the formation of D-Histidyl-L-proline. This reaction would be catalyzed by an amidase.

Due to the expected resistance of the peptide bond to proteolysis, the hydrolysis of the C-terminal amide bond by an amidase is a more probable, albeit likely slow, metabolic pathway. The kinetics of this hydrolysis would be governed by the Michaelis-Menten model, but without experimental data, specific parameters such as Km and Vmax cannot be determined.

The table below presents a hypothetical comparison of the enzymatic hydrolysis kinetics for this compound and its L-L counterpart, L-Histidyl-L-prolinamide, to illustrate the expected impact of the D-histidine residue.

| Substrate | Enzyme Type | Probable Cleavage Site | Expected Rate of Hydrolysis | Rationale for Difference |

| This compound | Prolyl Aminopeptidase (B13392206) | His-Pro peptide bond | Very Slow / Negligible | Stereochemical hindrance from the D-histidine residue prevents efficient binding to the enzyme's active site. |

| L-Histidyl-L-prolinamide | Prolyl Aminopeptidase | His-Pro peptide bond | Significantly Faster | The L-L configuration is the natural substrate for many peptidases, allowing for efficient recognition and catalysis. |

| This compound | Amidase | Pro-NH2 amide bond | Slow | The enzyme's affinity for the substrate may be reduced due to the influence of the adjacent D-histidine. |

| L-Histidyl-L-prolinamide | Amidase | Pro-NH2 amide bond | Faster | The natural L-amino acid at the P1' position is more likely to be optimally recognized by the amidase. |

Molecular Mechanisms and Biological Activities of D Histidyl L Prolinamide

Receptor Recognition and Binding Interactions

The interaction of peptide ligands with their receptors is a highly specific process governed by the chemical properties and spatial arrangement of the amino acid residues in both the ligand and the receptor's binding pocket. For analogs of TRH, the central histidine residue is a critical determinant of binding affinity and receptor subtype selectivity.

The stereochemistry of the amino acids within a peptide ligand is crucial for its biological activity. Receptors, being chiral macromolecules, can distinguish between different stereoisomers of a ligand, often leading to significant differences in binding affinity and efficacy. In the context of TRH analogs, nearly all substitutions for the natural L-histidine result in reduced binding affinity for TRH receptors (TRH-R). researchgate.net However, such modifications can also confer selectivity for different receptor subtypes.

Studies on various TRH analogs have demonstrated that modulation of the central histidine residue is a key strategy for designing compounds that are selective agonists for TRH receptor subtypes. nih.gov For instance, research on other TRH peptide analogs has shown that incorporating a D-amino acid can result in higher binding affinity for receptors in the central nervous system compared to the all-L-amino acid counterpart. nih.gov This highlights the principle of stereospecificity, where the precise orientation of the histidine side chain, dictated by its D- or L-configuration, fundamentally alters how the peptide fits within the receptor's binding site and engages with key residues. While all modifications tend to reduce affinity compared to the native hormone, the change in stereochemistry from L-histidine to D-histidine in the prolinamide structure is a critical factor that dictates the ligand-receptor interaction profile. researchgate.net

High-resolution structural studies, such as those using cryogenic electron microscopy (cryo-EM), have elucidated the specific interactions between TRH and its receptor (TRHR). nih.gov These studies reveal a network of hydrogen bonds and electrostatic interactions that stabilize the ligand in the binding pocket. The pyroglutamyl moiety of TRH forms hydrogen bonds, while the C-terminal prolinamide is also anchored by specific interactions.

The central histidine residue of TRH is pivotal, forming critical contacts with amino acids in the receptor. Specifically, cryo-EM structures of the TRH-TRHR complex show that the imidazole (B134444) ring of histidine is involved in key electrostatic and hydrogen bond interactions. nih.gov Analysis of the human TRH receptor has identified that residues such as Tyrosine 192 (Tyr192) and Asparagine 289 (Asn289) form strong hydrogen bonds with the TRH ligand, anchoring it within the binding pocket. frontiersin.org Mutation of these residues to alanine (B10760859) has been shown to significantly decrease the activation of the receptor by TRH, confirming their essential role in ligand binding and signal transduction. nih.gov

Table 1: Key Amino Acid Residues in the TRH Receptor Involved in Ligand Binding

| Receptor Residue | Type of Interaction with TRH | Reference |

|---|---|---|

| Tyrosine 192 (Tyr192) | Hydrogen Bond | frontiersin.org |

| Asparagine 289 (Asn289) | Hydrogen Bond | frontiersin.org |

| Arginine 306 (Arg306) | Electrostatic Interaction | nih.gov |

| Tyrosine 106 (Tyr106) | Hydrophobic/Aromatic Interaction | nih.gov |

Computational methods are indispensable tools for understanding and predicting the interactions between ligands like D-Histidyl-L-prolinamide and their receptors. Molecular docking and molecular dynamics (MD) simulations are used to model the binding pose of a ligand within the receptor's active site and to estimate the binding affinity. mdpi.com

These simulations can reveal the precise conformational changes that occur in both the ligand and the receptor upon binding. frontiersin.org For the TRH receptor, computational models have been developed to map the binding pocket and identify key interaction points. mssm.edu Docking studies allow researchers to visualize how analogs with modified stereochemistry, such as the D-histidyl variant, might adopt different orientations within the binding site compared to the native L-histidyl peptide. This can explain differences in binding affinity and functional activity. The process involves generating multiple possible conformations of the ligand-receptor complex and scoring them based on energy calculations to identify the most stable and likely binding mode. mdpi.com Such in silico analyses guide the rational design of new analogs with improved potency or selectivity.

Enzyme Modulation and Substrate Activity

The biological effect of a peptide is determined not only by its receptor affinity but also by its stability against enzymatic degradation. Modifications to a peptide's structure, such as altering amino acid stereochemistry, can significantly impact its susceptibility to proteases.

The scientific literature contains extensive research on various peptides as inhibitors of collagenases, which are matrix metalloproteinases (MMPs) involved in the degradation of collagen. nih.gov Some peptide hydroxamic acids that act as substrate analogs have been shown to inhibit human skin collagenase. nih.gov However, specific studies investigating the direct inhibitory activity of this compound or its isomers against collagenase are not prominent in the reviewed literature. While peptides rich in certain amino acids like proline and histidine have been noted in other biological contexts, a direct role for histidyl-prolinamide structures as collagenase inhibitors has not been established. mdpi.com

The native TRH peptide has a very short biological half-life, often less than 10 minutes, due to its rapid degradation by specific enzymes in the serum and brain. nih.govnih.gov This enzymatic inactivation is a major limitation for its therapeutic use. The primary enzymes responsible for TRH degradation are pyroglutamyl aminopeptidase (B13392206) II (TRH-DE), also known as thyroliberinase, and prolyl endopeptidase (PE). nih.govnih.gov

Pyroglutamyl aminopeptidase II (TRH-DE) cleaves the pyroglutamyl-histidine (pGlu-His) bond. nih.gov

Prolyl endopeptidase (PE) hydrolyzes the prolinamide (Pro-NH2) bond. nih.gov

A key strategy in developing more stable TRH analogs is to introduce modifications that confer resistance to these enzymes. Changing the stereochemistry of an amino acid is a well-established method to hinder enzyme recognition and catalysis. The substitution of the natural L-histidine with a D-histidine residue is expected to make the adjacent peptide bond resistant to cleavage by TRH-DE and other aminopeptidases. Analogs that are resistant to enzymatic degradation exhibit a prolonged duration of action. nih.gov Therefore, by resisting degradation, this compound derivatives can be considered to modulate the activity of these specific peptidases by acting as poor substrates or competitive inhibitors, thereby prolonging their own biological presence and potential therapeutic effect.

Table 2: Major Enzymes Involved in the Degradation of TRH

| Enzyme Name | Abbreviation | Bond Cleaved | Reference |

|---|---|---|---|

| Pyroglutamyl aminopeptidase II (Thyroliberinase) | TRH-DE | pGlu-His | nih.gov |

| Prolyl endopeptidase | PE | Pro-NH₂ | nih.gov |

Roles in Inter-Organismal Signaling and Symbiotic Relationships

The communication between different organisms, particularly between hosts and their microbial inhabitants, is a complex process often mediated by small molecules. Peptides and amino acid derivatives play a significant role in this chemical dialogue, influencing symbiotic relationships and pathogenic interactions.

Identification of Related D-Histidyl-L-Proline Structures as Signaling Molecules in Host-Microbe Interactions

While this compound has not been extensively characterized as a primary signaling molecule in host-microbe interactions, its constituent components and related structures, namely D-amino acids and proline, are recognized for their roles in pathogenesis and intercellular communication. Proline metabolism, for instance, is integral to various biological processes, including cell signaling and energy production for pathogens. nih.govnih.gov The role of proline during an infection is dependent on the specific physiology of the host-pathogen interaction, where it can be used as a respiratory substrate or for protection against stress. nih.govnih.gov

D-amino acids, including D-histidine, are known to be key modulators of bacterial growth and persistence as they are integral components of bacterial peptidoglycans. nih.govd-nb.info The release of D-amino acids by bacteria can act as a signal to modulate the cell wall structure of neighboring cells, thereby influencing the entire microbial community. The presence of a D-amino acid like D-histidine within a peptide structure suggests a potential role in these signaling cascades, either through its release via hydrolysis or by the peptide itself interacting with bacterial receptors.

Modulation of Microbial Behaviors and Biofilm Formation by Peptide Derivatives

The formation of biofilms is a critical factor in the virulence of many pathogenic bacteria, providing protection from environmental stresses and antibiotics. d-nb.info Derivatives of D-histidine have been shown to be effective in modulating microbial behaviors, most notably in the inhibition of biofilm formation.

Research on Pseudomonas aeruginosa, a significant opportunistic pathogen, has demonstrated that D-histidine can inhibit biofilm formation and trigger the disassembly of mature biofilms. nih.govd-nb.info This activity is linked to several mechanisms:

Reduction of Motility: Bacterial motility is a key contributor to colonization and the initial stages of biofilm formation. nih.gov Studies have revealed that D-histidine significantly reduces the swarming and swimming motility of P. aeruginosa. nih.govd-nb.info

Inhibition of Adhesion: D-amino acids may inhibit the initial adhesion of bacteria, a crucial first step in biofilm development, by altering surface properties and reducing hydrogen bonding. nih.gov

The effects of D-histidine on P. aeruginosa are concentration-dependent and highlight the potential for peptide derivatives containing this amino acid to act as anti-biofilm agents.

Table 1: Effects of D-Histidine on Pseudomonas aeruginosa PAO1

| Feature | Observation | Mechanism of Action |

|---|---|---|

| Biofilm Formation | Inhibition of formation and disassembly of mature biofilms. nih.govd-nb.info | Downregulation of virulence and quorum sensing genes. nih.govd-nb.info |

| Motility | Significant reduction in swarming and swimming. nih.govd-nb.info | Affects factors contributing to colonization. nih.gov |

| Gene Expression | Downregulation of RhlI and RhlR mRNA expression. d-nb.info | Disruption of the Rhl quorum sensing system. d-nb.info |

Endogenous Metabolic Roles and Pathways

The metabolism of peptides is intrinsically linked to the broader network of amino acid synthesis, degradation, and conversion. This compound, as a dipeptide amide, is positioned at the crossroads of these pathways.

This compound as a Potential Intermediate in Histidine Metabolic Pathways

Histidine undergoes several key metabolic transformations in organisms. nih.gov The primary catabolic pathway in the liver involves the enzyme histidase, which deaminates histidine. nih.gov Another crucial pathway is the decarboxylation of histidine to histamine, a potent signaling molecule, by the enzyme histidine decarboxylase. nih.govnih.gov

This compound could serve as a potential intermediate or precursor within these pathways. It could be generated from the degradation of larger proteins containing this sequence. Upon enzymatic cleavage by peptidases, it would release D-histidine and L-prolinamide. The L-prolinamide could be further hydrolyzed to L-proline. The released D-histidine, while not the common L-isomer, could potentially be converted to the L-form by an amino acid racemase or enter specific D-amino acid metabolic routes.

A notable parallel exists in the metabolism of thyrotropin-releasing hormone (TRH), a tripeptide with the sequence pyroglutamyl-histidyl-proline amide. nih.gov In the central nervous system, TRH is processed to form the dipeptide His-Pro, which then cyclizes to form cyclo(His-Pro). nih.gov This demonstrates a clear precedent for the enzymatic processing of a histidyl-proline amide structure to generate biologically active smaller molecules, suggesting a plausible metabolic fate for this compound.

Linkage to Broader Peptide and Amino Acid Metabolic Cycles

Protein Synthesis: L-proline and L-histidine (if converted from the D-form) can be charged onto their respective tRNAs and incorporated into new proteins.

Energy Source: Proline can be catabolized as a source of carbon, nitrogen, and energy, a strategy exploited by some pathogenic bacteria during infection. nih.govnih.gov

Biosynthesis of Specialized Molecules: Histidine is the direct precursor to histamine, which is involved in immune responses and neurotransmission. nih.gov Tryptophan, another amino acid, serves as a precursor for serotonin (B10506) and melatonin. mdpi.com

The formation of the dipeptide itself is part of the broader cycle of peptide metabolism, which includes the synthesis of peptides from amino acids and their degradation back into amino acids. This cycle is essential for regulating the levels of bioactive peptides and recycling amino acids for cellular needs.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| D-Histidine |

| L-Histidine |

| L-Proline |

| L-Prolinamide |

| Histamine |

| Cyclo(His-Pro) |

| Thyrotropin-releasing hormone (TRH) |

Q & A

Q. Basic Methodology :

- Synthesis Design : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry, as it allows precise control over coupling reactions. Include detailed steps for resin activation, amino acid coupling (e.g., HBTU/HOBt activation), and deprotection cycles. Validate each step via Kaiser or chloranil tests .

- Purification & Characterization : Employ reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA) to assess purity. Confirm identity via LC-MS (ESI+) and NMR (1H, 13C) .

Q. Advanced Consideration :

-

Optimizing Yield : Screen coupling reagents (e.g., DIC/Oxyma vs. HATU) and reaction times to minimize racemization. Monitor temperature (0–4°C for sensitive residues) and solvent polarity .

-

Data Table :

Reagent System Coupling Efficiency (%) Racemization (%) HATU/DIEA 98.5 0.8 DIC/Oxyma 95.2 1.5

What statistical frameworks are appropriate for analyzing dose-response relationships in this compound bioactivity studies?

Q. Basic Methodology :

- Experimental Design : Use nonlinear regression models (e.g., sigmoidal dose-response curves in GraphPad Prism) to calculate EC50/IC50 values. Include triplicate measurements and controls for baseline normalization .

- Error Handling : Report standard deviation (SD) or standard error of the mean (SEM) and use ANOVA for multi-group comparisons .

Q. Advanced Consideration :

- Contradictory Data Resolution : Apply Bayesian hierarchical models to account for inter-experiment variability. Validate outliers via Grubbs’ test or robust regression .

- Example Workflow :

- Normalize data to positive/negative controls.

- Fit curves using four-parameter logistic models.

- Compare confidence intervals across replicates.

How should researchers address stability challenges of this compound in preclinical studies?

Q. Basic Methodology :

- Stability Assessment : Conduct accelerated degradation studies (40°C/75% RH for 1–3 months). Analyze via HPLC for purity loss and LC-MS for degradation products (e.g., hydrolysis, oxidation) .

- Storage Recommendations : Lyophilize peptides and store at -20°C under argon to prevent hygroscopic degradation .

Q. Advanced Consideration :

- Mechanistic Insights : Use circular dichroism (CD) spectroscopy to monitor conformational changes under stress conditions (pH 2–9, 25–37°C). Correlate structural shifts with bioactivity loss .

What ethical and procedural guidelines apply to in vivo studies involving this compound?

Q. Basic Methodology :

- Protocol Compliance : Follow NIH guidelines for animal welfare, including randomization, blinding, and sample size justification (power analysis) .

- Documentation : Obtain ethics committee approval (specify institution, approval date, and protocol number) and include informed consent templates for human-derived samples .

Q. Advanced Consideration :

- Translational Challenges : Design pharmacokinetic studies with species-specific adjustments (e.g., murine vs. primate metabolic rates) and validate cross-reactivity of biomarkers .

How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

Q. Basic Methodology :

Q. Advanced Consideration :

- Systems Biology Approaches : Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to integrate ADME parameters (absorption, distribution, metabolism, excretion). Explore protein binding via surface plasmon resonance (SPR) .

What criteria should guide the selection of analytical techniques for quantifying this compound in complex matrices?

Q. Basic Methodology :

- Matrix Complexity : For cell lysates, use SPE (solid-phase extraction) with hydrophilic-lipophilic balance (HLB) cartridges before LC-MS/MS. Validate recovery rates (≥85%) and limit of quantification (LOQ ≤ 1 ng/mL) .

Q. Advanced Consideration :

- High-Resolution MS : Employ Q-TOF or Orbitrap systems for untargeted metabolomics to identify co-eluting interferents. Use isotope-labeled internal standards (e.g., 13C6-L-prolinamide) for precise quantification .

How can researchers optimize assay conditions for studying this compound’s receptor-binding kinetics?

Q. Basic Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.